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Compound of Interest

Compound Name: 1,2,4-Tribromo-5-fluorobenzene

Cat. No.: B3057088 Get Quote

1,2,4-Tribromo-5-fluorobenzene is a polyhalogenated aromatic compound featuring a

benzene ring substituted with three bromine atoms and one fluorine atom. Such compounds

are of significant interest to researchers in medicinal chemistry, materials science, and

agrochemicals. The specific arrangement of halogens on the aromatic core imparts unique

electronic properties, lipophilicity, and reactivity, making it a potentially valuable building block

for the synthesis of more complex molecules. The bromine atoms can serve as versatile

handles for carbon-carbon and carbon-heteroatom bond formation through various cross-

coupling reactions, while the fluorine atom can influence the molecule's metabolic stability,

binding affinity, and pharmacokinetic properties in biologically active compounds.

This guide provides a comprehensive overview of the known and predicted properties of 1,2,4-
Tribromo-5-fluorobenzene, offering a technical resource for scientists and professionals. Due

to the limited availability of specific experimental data for this particular isomer in peer-reviewed

literature, this document integrates established chemical principles and data from structurally

related compounds to provide a robust and scientifically grounded perspective.

Molecular Structure and Identification
The fundamental identity of a chemical compound is established by its structure and unique

identifiers.

Caption: Chemical structure of 1,2,4-Tribromo-5-fluorobenzene.

Table 1: Compound Identification
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Identifier Value Reference

CAS Number 7655-70-1 [1][2]

Molecular Formula C₆H₂Br₃F [3]

Molecular Weight 332.79 g/mol [3]

IUPAC Name
1,2,4-Tribromo-5-

fluorobenzene

| Canonical SMILES| C1=C(C(=C(C=C1F)Br)Br)Br | |

Physical and Chemical Properties
Experimental data on the physical properties of 1,2,4-tribromo-5-fluorobenzene are not

widely available. However, properties can be estimated based on trends observed in related

polyhalogenated aromatic compounds. It is expected to be a solid at room temperature with

low solubility in water and good solubility in common organic solvents.

Table 2: Physical and Chemical Properties
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Property Value Notes

Melting Point Data not available

Expected to be a
crystalline solid. A related
isomer, 1,2,5-tribromo-3-
fluorobenzene, has a
melting point of 41 °C.[3]

Boiling Point Data not available

Expected to be high due to the

high molecular weight. The

isomer 1,2,5-tribromo-3-

fluorobenzene has a boiling

point of 268.5 °C.[3]

Density Data not available
Expected to be significantly

denser than water.

Appearance Data not available

A related isomer, 1,2,3-

tribromo-5-fluorobenzene, is

described as pink to brownish

shiny small needles.[4]

Solubility

Insoluble in water; Soluble in

organic solvents (e.g., Toluene,

Dichloromethane, THF)

Typical for polyhalogenated

aromatic hydrocarbons.[5]

| XLogP3-AA | 4.1 | This computed value indicates high lipophilicity.[3] |

Synthesis and Purification
While a specific, peer-reviewed synthesis for 1,2,4-tribromo-5-fluorobenzene is not readily

found, a plausible route can be designed based on established methods for halogenating

aromatic rings. A common approach is the electrophilic bromination of a fluorinated benzene

precursor.

Proposed Synthetic Pathway: Electrophilic Bromination
The most direct conceptual pathway is the exhaustive bromination of 4-fluoroaniline, followed

by deamination. An alternative involves the direct bromination of fluorobenzene, though
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controlling the regioselectivity to obtain the desired 1,2,4,5-substitution pattern would be

challenging and likely result in a mixture of isomers. A more controlled synthesis might start

from a pre-functionalized aniline.

Proposed Synthesis of 1,2,4-Tribromo-5-fluorobenzene

Start: 3,4-Dibromo-5-fluoroaniline

Bromination
(Br₂, Acetic Acid)

Electrophilic Aromatic Substitution

2,4,5-Tribromo-3-fluoroaniline

Deamination via Diazotization
1. NaNO₂, H₂SO₄

2. H₃PO₂

Sandmeyer-type Reaction

End Product:
1,2,4-Tribromo-5-fluorobenzene

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 1,2,4-tribromo-5-fluorobenzene.

Experimental Protocol: General Electrophilic
Bromination
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This protocol is a generalized procedure based on the bromination of anilines. Causality: The

amino group is a strong activating group, directing the incoming electrophiles (bromine) to the

ortho and para positions. Acetic acid serves as a polar protic solvent.

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and reflux condenser, dissolve the starting aniline in glacial acetic acid.

Bromine Addition: Cool the solution in an ice bath. Slowly add a stoichiometric amount of

bromine (e.g., 3 equivalents) dissolved in acetic acid via the dropping funnel. Maintain the

temperature below 10 °C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting

material.

Workup: Pour the reaction mixture into a beaker containing an aqueous solution of sodium

bisulfite to quench excess bromine. Neutralize the solution with a base (e.g., NaOH solution)

and extract the product with an organic solvent like ethyl acetate or dichloromethane.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Potential Applications
The reactivity of 1,2,4-tribromo-5-fluorobenzene is dictated by the interplay of its halogen

substituents.

Metal-Halogen Exchange: The bromine atoms, particularly those at positions 1 and 4, are

susceptible to metal-halogen exchange with organolithium reagents (e.g., n-BuLi) at low

temperatures. This generates a highly reactive aryllithium species that can be quenched with

various electrophiles to introduce new functional groups.

Cross-Coupling Reactions: The C-Br bonds are excellent substrates for transition-metal-

catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.

This allows for the formation of C-C, C-N, and C-O bonds, making this compound a valuable

scaffold for building complex molecular architectures.
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Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the four

halogens activates the ring towards nucleophilic attack. The fluorine atom, being the most

electronegative, could potentially be displaced by strong nucleophiles under forcing

conditions, although C-F bonds are generally robust.

Electrophilic Aromatic Substitution (SEA_r): The benzene ring is strongly deactivated by the

inductive effect of the halogens, making further electrophilic substitution difficult.[6]

Key Reactivity Pathways

1,2,4-Tribromo-5-fluorobenzene

Cross-Coupling
(e.g., Suzuki, Heck)

Pd catalyst,
Base

Metal-Halogen Exchange
(e.g., n-BuLi)

Organolithium,
Low Temp

Nucleophilic Aromatic
Substitution (SNAr)

Strong Nucleophile,
Heat

Functionalized Biaryls,
Alkylated Arenes, etc.

Aryllithium Intermediate
-> Functionalized Products

Substituted Products
(e.g., Ethers, Amines)

Click to download full resolution via product page

Caption: Potential reaction pathways for 1,2,4-tribromo-5-fluorobenzene.

Due to its polyfunctional nature, 1,2,4-tribromo-5-fluorobenzene is a prime candidate for use

as an intermediate in the synthesis of:

Pharmaceuticals: As a core scaffold for building molecules with potential therapeutic activity.

[7]

Advanced Materials: In the synthesis of flame retardants, liquid crystals, or organic electronic

materials where heavy atoms and fluorine substitution are desirable.[7]

Agrochemicals: As a precursor to complex pesticides and herbicides.
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Spectroscopic Characterization
While specific spectra for this compound are not publicly available, its structure allows for the

prediction of key spectroscopic features.

Table 3: Predicted Spectroscopic Data

Technique Expected Features

¹H NMR

Two signals in the aromatic region
(approx. 7.0-8.0 ppm), each appearing as
a doublet or doublet of doublets due to
coupling with the adjacent fluorine and
potentially long-range proton-proton
coupling.

¹³C NMR

Six distinct signals for the aromatic carbons.

The carbon attached to fluorine will show a large

one-bond C-F coupling constant (¹J_CF ≈ 240-

260 Hz). Carbons ortho and meta to the fluorine

will show smaller two- and three-bond C-F

couplings.

¹⁹F NMR

A single resonance, likely appearing as a

multiplet due to coupling with the two ortho

protons.[8][9]

IR Spectroscopy

C-H stretching (aromatic) > 3000 cm⁻¹, C=C

stretching (aromatic) in the 1400-1600 cm⁻¹

region. Strong C-Br and C-F stretching bands in

the fingerprint region (< 1300 cm⁻¹).

| Mass Spectrometry| A complex molecular ion (M⁺) peak cluster due to the isotopic distribution

of bromine (⁷⁹Br and ⁸¹Br in an approx. 1:1 ratio). The presence of three bromine atoms will

result in a characteristic M, M+2, M+4, M+6 pattern with relative intensities of approximately

1:3:3:1. |
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Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Causality: NMR spectroscopy provides detailed information about the structure and electronic

environment of the nuclei (¹H, ¹³C, ¹⁹F) in a molecule.[9] Deuterated solvents are used to avoid

large solvent signals in ¹H NMR.

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to

optimize the magnetic field homogeneity.

Acquisition of ¹H Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum. A typical

experiment involves a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation

delay of 1-5 seconds.

Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. This often

requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

Acquisition of ¹⁹F Spectrum: Acquire a one-dimensional ¹⁹F NMR spectrum. This nucleus is

100% abundant and highly sensitive. Proton-decoupling can be used to simplify the spectra.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs) to obtain the final spectra.

Safety and Handling
While specific toxicity data for 1,2,4-tribromo-5-fluorobenzene is unavailable, it should be

handled with the care afforded to all polyhalogenated aromatic compounds, which can be

persistent and potentially toxic.[1][10]

General Hazards: May cause skin, eye, and respiratory tract irritation.[11] The toxicological

properties have not been fully investigated.

Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or

aerosols may be generated, a respirator may be necessary.

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.[11]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

allow to enter drains or the environment.

First Aid Measures:

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water and consult a physician.

Conclusion
1,2,4-Tribromo-5-fluorobenzene represents a chemical entity with considerable potential as a

synthetic building block. Its polyhalogenated structure provides multiple reaction sites for

diversification, making it an attractive intermediate for creating novel compounds in various

fields of chemical research. While a comprehensive experimental characterization is yet to be

published, this guide synthesizes the available information and established chemical principles

to provide a solid foundation for researchers interested in exploring its chemistry. Prudent

handling in a controlled laboratory setting is essential due to the unknown toxicological profile

common to this class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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